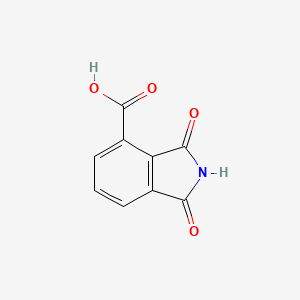

1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid

Description

1,3-Dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid is a heterocyclic compound featuring a fused bicyclic structure with two ketone groups at positions 1 and 3 and a carboxylic acid substituent at position 2. Its molecular formula is C₉H₅NO₄ (molecular weight: 207.14 g/mol). The compound’s reactive dioxo moiety and carboxylic acid group make it a versatile intermediate in organic synthesis and drug development, particularly for constructing isoindole-based pharmacophores .

Properties

IUPAC Name |

1,3-dioxoisoindole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO4/c11-7-4-2-1-3-5(9(13)14)6(4)8(12)10-7/h1-3H,(H,13,14)(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BADJECWYJALBEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)O)C(=O)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

776-22-7 | |

| Record name | 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid typically involves the reaction of phthalic anhydride with amino acids or amines under controlled conditions. One common method involves the condensation of phthalic anhydride with glycine in the presence of a dehydrating agent such as acetic anhydride. The reaction is carried out under reflux conditions, and the resulting product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient synthesis of the compound in large quantities while maintaining high purity and yield. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups, resulting in the formation of dihydroxy derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) for esterification or amines for amidation are commonly employed.

Major Products Formed

The major products formed from these reactions include quinones, dihydroxy derivatives, esters, and amides. These products have diverse applications in various fields, including pharmaceuticals and materials science .

Scientific Research Applications

Chemical Properties and Structure

1,3-Dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid has a molecular formula of and a molecular weight of 191.14 g/mol. Its structure features a dioxo group and a carboxylic acid moiety, which contribute to its reactivity and potential applications in synthesis and biological activity .

Anticancer Activity

Research has indicated that derivatives of this compound exhibit promising anticancer properties. A study identified several derivatives that act as inhibitors of heparanase, an enzyme implicated in cancer metastasis. The synthesized compounds showed effective inhibition of cancer cell proliferation in vitro .

Table 1: Anticancer Activity of Derivatives

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 12.5 | Heparanase inhibition |

| Compound B | 15.0 | Induction of apoptosis |

| Compound C | 20.0 | Cell cycle arrest |

Antioxidant Properties

The antioxidant potential of this compound has been explored through various assays. For instance, one study utilized the DPPH-scavenging assay to evaluate the free radical scavenging ability of the compound and its derivatives, revealing moderate antioxidant activity .

Table 2: Antioxidant Activity Assay Results

| Compound | IC50 (µM) | Assay Type |

|---|---|---|

| Compound D | 86.3 | DPPH Scavenging |

| Compound E | 125.0 | ABTS Assay |

Polymer Synthesis

The compound has been utilized as a building block in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve material performance under various conditions .

Coating Technologies

Due to its chemical structure, this compound serves as an effective cross-linking agent in coatings. This application is particularly beneficial for creating durable surfaces resistant to environmental degradation .

Case Study 1: Anticancer Drug Development

A recent investigation focused on synthesizing various derivatives based on this compound to evaluate their anticancer efficacy against different cancer cell lines. The study highlighted that certain modifications significantly enhanced their potency compared to the parent compound.

Case Study 2: Polymer Composite Materials

Another study explored the use of this compound in developing polymer composites for automotive applications. The results indicated that incorporating the compound improved the tensile strength and thermal resistance of the materials tested.

Mechanism of Action

The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors and modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

Position of Carboxylic Acid :

- The target compound’s carboxylic acid at position 4 contrasts with derivatives like the 5-carboxylic acid analogue (e.g., 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid). This positional shift alters electronic distribution and hydrogen-bonding capacity, influencing reactivity in coupling reactions .

Substituent Effects: Allyl/benzyl groups (e.g., 2-allyl or 2-benzyl derivatives) enhance lipophilicity, improving membrane permeability in drug candidates . Dioxopiperidinyl groups (e.g., compound) enable proteolysis-targeting chimera (PROTAC) applications by facilitating E3 ligase recruitment .

Pharmacological Relevance: The thalidomide-derived analog () demonstrates the importance of the dioxopiperidinyl moiety in immunomodulation, a feature absent in the target compound . Methyl ester derivatives (e.g., 3-OXO-2,3-dihydro-1H-isoindole-4-carboxylic acid methyl ester) are preferred in prodrug strategies due to enhanced bioavailability .

Key Findings :

- The target compound’s synthesis often involves acetic acid-mediated cyclization (similar to ’s method for indole-carboxylic acid derivatives) .

- Allyl and benzyl derivatives require additional steps (e.g., alkylation), increasing synthetic complexity .

Purity and Commercial Availability

- The target compound is less commonly cataloged compared to derivatives like 2-benzyl-3-oxo-isoindole-4-carboxylic acid, which is available at ≥95% purity from suppliers like Sigma-Aldrich .

- Thalidomide analogs () are prioritized in commercial catalogs due to their clinical relevance, with prices scaling for bulk orders .

Biological Activity

1,3-Dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid (CAS No. 776-22-7) is an organic compound belonging to the class of isoindole derivatives. Its structure features a dioxoisoindoline moiety, which contributes to its biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C₉H₅N₁O₄

- Molecular Weight : 191.14 g/mol

- CAS Number : 776-22-7

1. Antitumor Activity

Research indicates that derivatives of 1,3-dioxo-2,3-dihydro-1H-isoindole exhibit significant antitumor properties. For example, a study highlighted that certain compounds within this class act as potent inhibitors of heparanase, an enzyme implicated in tumor metastasis. The IC₅₀ values for these inhibitors ranged from 200 to 500 nM, demonstrating high selectivity over human beta-glucuronidase .

The mechanism by which these compounds exert their effects involves the inhibition of heparanase activity. By blocking this enzyme, they prevent the degradation of heparan sulfate proteoglycans in the extracellular matrix, thereby inhibiting tumor cell invasion and angiogenesis .

3. Anti-Angiogenic Effects

In addition to their antitumor properties, these compounds have shown promising anti-angiogenic effects. This is crucial in cancer therapy as it targets the blood supply necessary for tumor growth .

Case Studies and Research Findings

Toxicological Profile

While exploring the biological activity of 1,3-dioxo-2,3-dihydro-1H-isoindole derivatives, it is also essential to consider their safety profile:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.